(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells . They have also been found to moderately inhibit LSD1 activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,5-d]pyrimidines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines . The reaction provides evidence for a novel activation mechanism for electron-deficient chloromethyloxadiazoles .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The compound has been found to inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level . It also showed good selectivity against MAO-A/-B, and a panel of kinases such as CDK and BTK .Physical and Chemical Properties Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a stable compound and is difficult to cleave . It acts as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives, a class to which the queried compound partially belongs, are known for their extensive clinical applications, particularly in treating depression, psychosis, and anxiety. These derivatives undergo significant metabolic transformations, including N-dealkylation, leading to the formation of 1-aryl-piperazines. The metabolites exhibit a variety of effects, mainly related to serotonin receptor interactions but also show affinities for other neurotransmitter receptors. This extensive metabolic processing and the pharmacological actions of arylpiperazine derivatives highlight their potential in developing novel therapeutic agents (Caccia, 2007).
Triazole-Containing Hybrids
The triazole component, notably in 1,2,3-triazole and 1,2,4-triazole forms, has been explored for its antibacterial activity, especially against Staphylococcus aureus. These compounds are considered potent inhibitors of crucial bacterial enzymes like DNA gyrase and penicillin-binding protein, suggesting a promising avenue for addressing antibiotic resistance. The research underscores the potential of triazole-containing hybrids in developing new antibacterial agents (Li & Zhang, 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidine analogues, have been reported to inhibit the stress response of general control nonderepressible 2 kinase (gcn2) . GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation, UV irradiation, and protein folding stress .
Mode of Action
It can be inferred from related studies that triazolopyrimidine derivatives may interact with their targets (such as gcn2) by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as the stress response.
Biochemical Pathways
The inhibition of gcn2 can affect the integrated stress response (isr) pathway . The ISR pathway is a cellular stress response pathway activated by various stress conditions, including amino acid starvation, UV irradiation, and protein folding stress .
Result of Action
The inhibition of gcn2 and the subsequent effect on the isr pathway can potentially lead to a decrease in protein synthesis and cell growth, thereby affecting the survival of cells under stress conditions .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKBVTUHPVIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.